molecular formula C23H22N4O3 B2929082 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide CAS No. 941981-15-3

2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2929082
CAS No.: 941981-15-3
M. Wt: 402.454
InChI Key: AYRKDULYUQHISC-UHFFFAOYSA-N
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Description

The compound “2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” has the molecular formula C14H13N3O2 and a molecular weight of 255.27 . It is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrazin-4-one ring substituted with a 4-ethoxyphenyl group .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 426.3±45.0 °C, and its predicted density is 1.30±0.1 g/cm3 . The predicted pKa value is 9.25±0.20 .

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Pyrazole-acetamide derivatives, such as those studied by Chkirate et al. (2019), have been synthesized and characterized, leading to the development of Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, attributed to their structural configurations and hydrogen bonding in their supramolecular architectures. This research underlines the potential of pyrazole-acetamide derivatives in developing coordination compounds with desirable biological activities (Chkirate et al., 2019).

Antimicrobial Activities

Another avenue of research has been the exploration of pyrazole-acetamide derivatives for antimicrobial applications. Saravanan et al. (2010) synthesized novel thiazoles with incorporated pyrazole moiety, displaying significant anti-bacterial and anti-fungal activities. This highlights the potential of such compounds in the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Saravanan et al., 2010).

Synthesis Methodologies

The synthesis of novel derivatives and their characterization play a critical role in advancing the field of medicinal chemistry. Research by Sebhaoui et al. (2020) on the unexpected synthesis of novel 2-pyrone derivatives, including pyrazole-acetamide compounds, contributes to our understanding of synthetic pathways and the potential for developing new chemical entities with varied biological activities (Sebhaoui et al., 2020).

Pharmacological Evaluation

The pharmacological potential of pyrazole-acetamide derivatives, as investigated by Faheem (2018), for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, underscores the versatility of these compounds in medicinal research. These studies provide a foundation for the future development of therapeutics based on pyrazole-acetamide chemistry, with a focus on targeting various disease mechanisms (Faheem, 2018).

Safety and Hazards

The safety data sheet for this compound suggests that any clothing contaminated by the product should be immediately removed .

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-30-18-10-8-17(9-11-18)20-14-21-23(29)26(12-13-27(21)25-20)15-22(28)24-19-7-5-4-6-16(19)2/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRKDULYUQHISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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